molecular formula C20H18BrN3O2 B11209568 Ethyl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11209568
M. Wt: 412.3 g/mol
InChI Key: VOILQDIITWSYKB-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a carboxylate ester makes this compound particularly interesting for various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions

    Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Pyrimido Ring: The pyrimido ring is introduced by reacting the benzimidazole with appropriate aldehydes and ammonia or amines under reflux conditions.

    Bromination and Esterification: The bromophenyl group is introduced via bromination using bromine or N-bromosuccinimide (NBS). The esterification is achieved by reacting the carboxylic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and the pyrimido[1,2-a]benzimidazole core are crucial for binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18BrN3O2

Molecular Weight

412.3 g/mol

IUPAC Name

ethyl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C20H18BrN3O2/c1-3-26-19(25)17-12(2)22-20-23-15-6-4-5-7-16(15)24(20)18(17)13-8-10-14(21)11-9-13/h4-11,18H,3H2,1-2H3,(H,22,23)

InChI Key

VOILQDIITWSYKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=C(C=C4)Br)C

Origin of Product

United States

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